3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine 1-oxide

Toxicology Safety Pharmacology Metabolite Profiling

3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine 1-oxide, more commonly designated nicotine-1′-N-oxide (NNO) , is a tertiary amine N-oxide derived from the oxidation of the pyrrolidine nitrogen of nicotine. It is a primary, though quantitatively minor, metabolite of nicotine in humans and a natural constituent of Nicotiana tabacum.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
Cat. No. B13711634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine 1-oxide
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC[N+]1(CCCC1C2=C[N+](=CC=C2)[O-])[O-]
InChIInChI=1S/C10H14N2O2/c1-12(14)7-3-5-10(12)9-4-2-6-11(13)8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12?/m0/s1
InChIKeyGSXMRZNVDIMTTQ-NUHJPDEHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine 1-oxide (Nicotine-1′-N-oxide) – Overview & Procurement-Relevant Baseline


3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine 1-oxide, more commonly designated nicotine-1′-N-oxide (NNO) [1], is a tertiary amine N-oxide derived from the oxidation of the pyrrolidine nitrogen of nicotine [1]. It is a primary, though quantitatively minor, metabolite of nicotine in humans [2] and a natural constituent of Nicotiana tabacum [3]. As an analytical reference standard and research tool, NNO is utilized to probe the stereoselective oxidative metabolism of nicotine and to quantify its presence as a biomarker in complex biological matrices .

Why a Generic ‘Nicotine N-Oxide’ Standard Fails: Critical Differentiation of 3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine 1-oxide


Procurement of a generic 'nicotine N-oxide' reference standard is insufficiently precise for rigorous research and analytical applications. The term encompasses distinct structural isomers with divergent metabolic origins and chemical properties: nicotine-1′-N-oxide (NNO), resulting from pyrrolidine nitrogen oxidation [1], is not analytically interchangeable with nicotine-1-N-oxide (derived from pyridine nitrogen oxidation) [2], nor with the di-N-oxide species . Furthermore, the stereochemistry of the N-oxide center influences its recognition by metabolic enzymes [3]. Consequently, experimental reproducibility and accurate quantification in metabolic studies demand the use of a structurally and stereochemically defined compound, such as 3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine 1-oxide, rather than an isomeric mixture or a nominally similar analog.

Quantitative Evidence Guide: Verifiable Differentiation of 3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine 1-oxide from In-Class Analogs


Differential Acute Toxicity: >20-Fold Reduction in LD50 Compared to Parent Nicotine

The acute systemic toxicity of nicotine-1′-N-oxide (NNO) is substantially reduced relative to the parent alkaloid nicotine. In a direct head-to-head comparison using intraperitoneal injection in an animal model, NNO demonstrated an LD50 of 615 mg/kg, whereas nicotine exhibited an LD50 of 9.5 mg/kg [1]. This represents a greater than 64-fold difference in acute lethality.

Toxicology Safety Pharmacology Metabolite Profiling

Quantitative Comparison of Systemic Reduction to Nicotine: A Minor Pathway in vivo

Following intravenous administration of nicotine-1′-N-oxide (NNO) in a rabbit model, the systemic conversion back to nicotine was found to be minimal. The study quantified that less than 3% of the administered NNO dose was reduced to nicotine systemically [1]. This contrasts sharply with oral administration, where presystemic metabolism resulted in a 45% reduction to nicotine [1].

Pharmacokinetics Metabolic Fate Drug Metabolism

Age-Dependent Pharmacokinetic Differentiation: AUC for NNO as a Sensitive Biomarker

In a comparative pharmacokinetic study in rats, the plasma area under the concentration-time curve (AUC) for nicotine-1′-N-oxide (NNO) was found to be significantly lower in adolescent rats compared to adults following subcutaneous nicotine administration [1]. This differential response was highly statistically significant (P < 0.001) [1], highlighting NNO as a sensitive biomarker for age-related variations in nicotine metabolism.

Pharmacokinetics Biomarker Age-Related Metabolism

Structural Differentiation from the Major Human Metabolite Cotinine

3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine 1-oxide (nicotine-1′-N-oxide) is chemically and metabolically distinct from cotinine, the primary human metabolite of nicotine. NNO is formed via flavin-containing monooxygenase (FMO)-mediated oxidation of the pyrrolidine nitrogen [1] and is not further metabolized to a significant degree [2]. Cotinine, in contrast, is a lactam derivative (C10H12N2O) formed by C-oxidation of the pyrrolidine ring [3]. This fundamental difference in structure and metabolic origin allows for their separate quantification as complementary biomarkers in exposure studies .

Analytical Chemistry Metabolomics Biomarker Identification

Stability as a Primary Oxidation Product in Complex Matrices

Nicotine-N-oxide (a class term encompassing the target compound) has been identified as the most abundant nicotine degradant in oral nicotine products (ONPs), measured at levels ranging from 59.6 μg/g to 242.7 μg/g [1]. In traditional smokeless tobacco (ST) products, its levels can reach up to 2021 μg/g, consistently exceeding the levels of other measured degradants like myosmine [1]. This quantitative predominance establishes the target compound as a primary chemical marker for product stability and shelf-life assessment.

Stability Analytical Reference Tobacco Product Analysis

Optimal Application Scenarios for 3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine 1-oxide Based on Verified Evidence


Quantitative Biomarker for Nicotine Exposure and Metabolism Studies

As a primary metabolite formed via a distinct enzymatic pathway (FMO) that accounts for 4-7% of nicotine metabolism [1], this compound serves as a critical biomarker in clinical and epidemiological studies. Its demonstrated stability in systemic circulation, with minimal (<3%) back-conversion to nicotine following i.v. administration [2], ensures its utility as a reliable, specific indicator of nicotine exposure, enabling accurate correlation with health outcomes and metabolic phenotypes .

Analytical Reference Standard for LC-MS/MS Method Development

The compound's clear structural and metabolic distinction from major metabolites like cotinine [3] necessitates its use as an authentic reference standard for developing and validating selective analytical methods. Accurate quantification in complex matrices, such as plasma, urine, and tobacco product extracts, is only achievable with a structurally verified standard to ensure chromatographic separation and mass spectrometric identification, particularly in studies comparing age-related or inter-individual metabolic differences [4].

Stability Marker in Pharmaceutical and Tobacco Product Development

Given its identification as the most abundant and consistently measured nicotine oxidation degradant in oral and smokeless tobacco products [5], this compound is an essential reference for accelerated stability studies and shelf-life determination. Procurement of a high-purity standard allows for the quantification of nicotine oxidation rates under various storage conditions, providing data for formulation optimization and quality control in the development of nicotine replacement therapies and other nicotine-containing consumer products.

Probe for Stereoselective Metabolism Research

The formation and disposition of nicotine-1′-N-oxide are highly stereoselective, with distinct binding modes for nicotine enantiomers to metabolizing enzymes [6]. This property makes the compound an invaluable tool for fundamental research into the structure-function relationships of flavin-containing monooxygenases (FMOs) and cytochrome P450s, and for investigating the differential pharmacological and toxicological effects of nicotine stereoisomers in preclinical models.

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